Carissone

Description

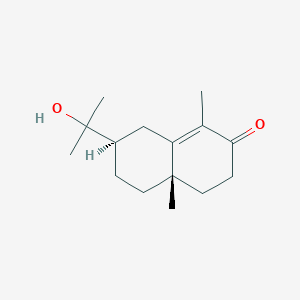

Structure

3D Structure

Properties

CAS No. |

473-10-9 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,17H,5-9H2,1-4H3/t11-,15+/m1/s1 |

InChI Key |

ZWSWPQHKDLDIDL-ABAIWWIYSA-N |

SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)O |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Applications

Carissone has shown significant antibacterial activity against various strains of bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial properties of this compound extracted from Carissa edulis roots. The following table summarizes the results of its antibacterial activity against selected bacterial strains:

| Bacterial Strain | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 2 | 60 |

| Escherichia coli | 5 | 70 |

| Pseudomonas aeruginosa | 10 | 50 |

The results indicate that this compound exhibits a dose-dependent inhibition effect on bacterial growth, making it a promising candidate for developing new antibacterial drugs .

Cosmetic Applications

Recent research has highlighted the potential of this compound as an active ingredient in cosmetic formulations. Its antioxidant properties can be leveraged to combat skin aging and promote skin health.

Case Study: Anti-aging Properties

A study focused on the efficacy of Carissa carandas extracts, which contain this compound, found that these extracts significantly inhibited matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-kB), both of which are involved in skin aging processes. The table below outlines the key findings:

| Extract Type | Ursolic Acid Content (mg/g) | Anti-inflammatory Activity (%) |

|---|---|---|

| Leaf Extract | 411.8 | 85 |

| Fruit Extract | 200.3 | 75 |

These findings suggest that this compound could be utilized in cosmetic products aimed at reducing wrinkles and improving skin elasticity .

Other Pharmacological Properties

In addition to its antibacterial and cosmetic applications, this compound has been studied for various other pharmacological effects, including antifungal and anti-inflammatory activities.

Antifungal Activity

Research indicates that this compound possesses antifungal properties, particularly against strains such as Aspergillus niger and Aspergillus fumigatus. A study reported a suppression ratio of up to 100% at specific concentrations, highlighting its potential use in antifungal treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Eudesmol

- Structural Features: A sesquiterpenoid sharing the eudesmane skeleton but differing in oxidation states (lacks the C(3) ketone and C(8) hydroxyl groups) .

- Bioactivity : Acts as a P/Q-type calcium channel blocker, contrasting with carissone’s antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) .

- Synthesis : Synthesized via terpene cyclization, lacking the stereochemical complexity of this compound’s C(10) quaternary center .

Scopoletin

- Structural Features: A coumarin derivative (C9H6O4) with a hydroxyl and methoxy group, unrelated to sesquiterpenoids but co-isolated with this compound .

- Bioactivity: Inhibits nitric oxide (NO) production (IC50: 24.6 µg/mL) but is less potent than this compound (IC50: 20.1 µg/mL) . Unlike this compound, scopoletin lacks hepatoprotective effects .

Ursolic Acid

- Structural Features: A pentacyclic triterpenoid (C30H48O3) with a carboxyl group, distinct from this compound’s sesquiterpenoid framework .

- Bioactivity : Demonstrates anti-inflammatory and cytotoxic activity (e.g., IC50: 18 µM against MCF-7 breast cancer cells) but requires higher doses (50–100 mg/kg) for hepatoprotection compared to this compound-containing extracts (100–200 mg/kg) .

Pharmacological Activity Comparison

Key Structural Differentiators

| Feature | This compound | β-Eudesmol | Ursolic Acid |

|---|---|---|---|

| Carbon Skeleton | Eudesmane (C15) | Eudesmane (C15) | Ursane (C30) |

| Functional Groups | C(3) ketone, C(8) OH | C(12) hydroxyl | C(3) hydroxyl, C(28) carboxyl |

| Stereochemistry | C(10) quaternary center | No quaternary center | Multiple chiral centers |

Preparation Methods

Raw Material Selection and Pretreatment

Carissone is predominantly isolated from the roots of Carissa edulis (Apocynaceae family), though leaves and fruits of Carissa carandas have also been investigated. The patent CN104257642A details a method using Egyptian Carissa carandas roots, which are cut into 1 cm segments and pulverized at 18,000 rpm for 5 minutes. This mechanical disruption increases surface area for subsequent solvent penetration.

Enzymatic Hydrolysis Optimization

A critical innovation in modern extraction is the use of cellulase (0.5% w/w) under ultrasonic assistance (500 W, 45°C) to break down plant cell walls. Enzymolysis durations of 70–120 minutes achieve optimal release of this compound from the lignocellulosic matrix. Ethanol-water mixtures (85% v/v) at a 1:18 solid-liquid ratio maximize compound solubility while minimizing co-extraction of polar impurities.

High-Pressure Flash Extraction

Post-enzymolysis, flash extraction at 150 V for 90–120 seconds under pressurized conditions enhances mass transfer efficiency. This step replaces traditional Soxhlet extraction, reducing processing time from hours to minutes. Post-extraction filtration yields a crude concentrate with ≈15–20% this compound content.

Chromatographic Purification

The crude extract undergoes purification via high-pressure silica gel chromatography (200 mesh, 30 MPa) with a dichloromethane-methanol gradient (1:1 → 1:9 v/v). Key parameters:

| Parameter | Specification |

|---|---|

| Column diameter | 26 mm |

| Bed height/diameter ratio | 8:1 |

| Elution flow rate | 5 mL/min |

| This compound retention time | 22.4 ± 0.3 minutes |

Final recrystallization in 90% methanol yields pharmaceutical-grade this compound (≥92.8% purity).

Synthetic Routes to this compound

β-Cyperone Derivative Pathway

A stereoselective synthesis starting from (+)-β-cyperone (derived from thujone) achieves 68% overall yield. The route exploits the inherent chirality of β-cyperone through:

-

Oxidative cleavage of the bicyclic ketone using MnO₂/CH₂Cl₂

-

Aldol condensation to establish the tricyclic core

-

Selective hydrogenation (Pd/C, H₂) to set the C3 stereocenter

This method produces enantiomerically pure (+)-carissone, critical for structure-activity relationship studies.

Direct Chemical Synthesis

ChemicalBook documents a manganese(IV) oxide-mediated oxidation in dichloromethane under inert atmosphere. The reaction profile:

| Condition | Value |

|---|---|

| Catalyst | MnO₂ (3 equiv) |

| Temperature | 0°C → rt |

| Reaction time | 12 hours |

| Molecular sieves | 4Å |

| Yield | 89% |

This route bypasses natural product isolation but requires advanced chiral resolution techniques.

Comparative Analysis of Preparation Methods

Yield and Purity Metrics

Solvent Efficiency in Extraction

Ethyl acetate outperforms hexane and ethanol in ursolic acid recovery from C. carandas leaves:

| Solvent | Ursolic Acid (mg/g extract) | Total Phenolics (GAE mg/g) |

|---|---|---|

| n-Hexane | 112.4 ± 3.2 | 45.7 ± 1.1 |

| Ethyl acetate | 411.8 ± 8.6 | 89.3 ± 2.4 |

| Ethanol | 298.5 ± 5.9 | 124.6 ± 3.7 |

Quality Control and Standardization

Analytical Validation

HPLC-UV (210 nm) with C18 columns remains the gold standard for purity assessment. The linear regression equation for quantification:

Thermal Stability

This compound retains >95% activity after 20-minute heat treatment at 120°C, confirming suitability for hot-processing formulations.

Industrial Implementation Challenges

Q & A

How can I identify unresolved research questions about this compound's role in climate change or carbon cycling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.